molecular formula C14H11N3O3 B3748133 N-2,1,3-benzoxadiazol-4-yl-3-methoxybenzamide

N-2,1,3-benzoxadiazol-4-yl-3-methoxybenzamide

Cat. No. B3748133
M. Wt: 269.25 g/mol
InChI Key: JOEBSIBHOLMJKX-UHFFFAOYSA-N
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Description

The compound “N-2,1,3-benzoxadiazol-4-yl-3-methoxybenzamide” is a derivative of benzoxadiazole . Benzoxadiazole derivatives are known to be used as fluorophores, which are chemical compounds that can re-emit light upon light excitation .


Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to “N-2,1,3-benzoxadiazol-4-yl-3-methoxybenzamide”, often involves complex chemical processes.


Chemical Reactions Analysis

Benzoxadiazole derivatives have been reported to exhibit fluorescence properties, with an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type .


Physical And Chemical Properties Analysis

Benzoxadiazole derivatives in solution exhibited strong solvent-dependent fluorescence emission located in the bluish-green region . The Stokes’ shift of these compounds is ca. 3,779 cm −1, which was attributed to an intramolecular charge transfer (ICT) state . The thermal properties were analyzed by thermogravimetric analysis, and a high maximum degradation rate occurred at around 300°C .

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-19-10-5-2-4-9(8-10)14(18)15-11-6-3-7-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEBSIBHOLMJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzoxadiazol-4-yl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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